Product packaging for alpha-Glucopyranosyl alpha-xylopyranoside(Cat. No.:CAS No. 34627-06-0)

alpha-Glucopyranosyl alpha-xylopyranoside

Cat. No.: B12697844
CAS No.: 34627-06-0
M. Wt: 312.27 g/mol
InChI Key: FWHMSYJZNKVPEG-DRWRGJIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Glucopyranosyl alpha-xylopyranoside (AGP-AXP) is a synthetic disaccharide with the CAS Registry Number 34627-06-0 . This compound is recognized in scientific literature as an analog of trehalose and serves as a valuable tool in enzymology and carbohydrate chemistry research. It is synthesized enzymatically from beta-D-glucosyl fluoride and alpha-D-xylopyranose using the catalytic activity of trehalase from Trichoderma reesei . This enzymatic synthesis highlights the compound's role in studying the versatility and stereochemical flexibility of glycosidase enzymes, which can catalyze reactions with nonglycosidic substrates . As a stable analog of alpha, alpha-trehalose, this compound provides researchers with a specific substrate for investigating enzyme mechanisms, substrate specificity, and transglycosylation reactions . The study of such compounds is central to advancing the field of glycobiology, contributing to a deeper understanding of carbohydrate metabolism and the development of enzyme inhibitors. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O10 B12697844 alpha-Glucopyranosyl alpha-xylopyranoside CAS No. 34627-06-0

Properties

CAS No.

34627-06-0

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C11H20O10/c12-1-4-6(15)7(16)9(18)11(20-4)21-10-8(17)5(14)3(13)2-19-10/h3-18H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10-,11-/m1/s1

InChI Key

FWHMSYJZNKVPEG-DRWRGJIVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of Alpha Glucopyranosyl Alpha Xylopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of oligosaccharides. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to assign the chemical shifts of each proton and carbon atom, determine the stereochemistry of the glycosidic linkage, and elucidate the preferred conformation of the molecule in solution.

1D NMR Techniques (e.g., ¹H, ¹³C NMR)

The ¹H NMR spectrum provides information on the chemical environment and coupling interactions of protons within the molecule. Key diagnostic signals include the anomeric protons (H-1) of both the glucopyranosyl and xylopyranosyl residues. For an alpha-linked pyranose, the anomeric proton typically appears as a doublet with a relatively small 3JH1,H2 coupling constant (around 3-4 Hz). nih.gov In alpha-Glucopyranosyl alpha-xylopyranoside, two distinct anomeric signals are expected in the downfield region of the spectrum, one for the glucose unit and one for the xylose unit. The anomeric proton of the α-xyloside is anticipated to resonate at a characteristic downfield shift. nih.gov The remaining ring protons of both sugar units typically resonate in a more crowded region of the spectrum.

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The anomeric carbons (C-1) are particularly diagnostic, typically appearing in the region of 90-110 ppm. The chemical shift of the carbon atom involved in the glycosidic linkage (C-1 of glucose and C-1 of xylose) will be significantly affected by the linkage. The number of signals in the ¹³C NMR spectrum can confirm the number of unique carbon atoms in the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predictive and based on typical values for alpha-linked glucosides and xylosides. Actual experimental values may vary.)

AtomGlucopyranosyl Residue (Predicted δ)Xylopyranosyl Residue (Predicted δ)
¹H NMR
H-1~5.2 ppm (d, J ≈ 3.8 Hz)~4.9 ppm (d, J ≈ 3.5 Hz)
H-2~3.5 ppm~3.3 ppm
H-3~3.7 ppm~3.6 ppm
H-4~3.4 ppm~3.7 ppm
H-5~4.0 ppm~3.4 ppm (ax), ~3.9 ppm (eq)
H-6a~3.8 ppm-
H-6b~3.7 ppm-
¹³C NMR
C-1~100 ppm~98 ppm
C-2~72 ppm~70 ppm
C-3~74 ppm~73 ppm
C-4~70 ppm~70 ppm
C-5~72 ppm~62 ppm
C-6~61 ppm-

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and for determining the connectivity between the two sugar residues. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2J or 3J coupling). researchgate.netyoutube.com Starting from the well-resolved anomeric proton signals, a "proton walk" can be performed around each sugar ring to assign the sequential protons (H-1 to H-2, H-2 to H-3, and so on). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. sdsu.eduresearchgate.netresearchgate.net Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the glycosidic linkage. It shows correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH). researchgate.net A crucial cross-peak will be observed between the anomeric proton of the glucose unit (H-1Glc) and the carbon of the xylose unit involved in the glycosidic linkage (C-1Xyl), and/or between the anomeric proton of the xylose unit (H-1Xyl) and the carbon of the glucose unit involved in the linkage (C-1Glc). This confirms the (α1→α1) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. For determining the stereochemistry of the glycosidic linkage, a cross-peak between the anomeric proton of the glucose unit (H-1Glc) and a proton on the xylose unit (and vice versa) would indicate their spatial proximity, which is characteristic of the α-linkage. rsc.org

Conformational Analysis of the Glycosidic Linkage

The conformation of the glycosidic linkage is defined by the torsion angles phi (Φ) and psi (Ψ). The preferred conformation of this linkage can be investigated using a combination of NMR techniques and molecular modeling. nih.gov NOESY data, which provides information on through-space proton-proton distances, is particularly valuable for this analysis. rsc.org The intensities of the cross-peaks between the anomeric and aglyconic protons are related to the internuclear distances, which in turn depend on the glycosidic torsion angles. By comparing experimental NOE data with theoretical values calculated for different conformations, the most populated conformation in solution can be determined.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. mun.ca

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the analysis of intact, non-volatile molecules like disaccharides. nih.govresearchgate.net In the positive ion mode, this compound is expected to be detected as a sodiated adduct [M+Na]⁺ or a protonated molecule [M+H]⁺. The accurate mass measurement of this ion provides the elemental composition of the molecule, confirming its molecular formula (C₁₁H₂₀O₁₀).

Table 2: Expected ESI-MS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₁H₂₁O₁₀⁺313.1135
[M+Na]⁺C₁₁H₂₀O₁₀Na⁺335.0954

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Localization

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+Na]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nationalmaglab.orgunt.edu The resulting fragment ions (product ions) provide valuable structural information, including the nature of the glycosidic bond. ucdavis.edunih.gov

The fragmentation of glycosides in MS/MS typically involves cleavage of the glycosidic bond, resulting in the formation of oxonium ions (B and Y ions according to the Domon and Costello nomenclature). researchgate.netnih.govresearchgate.net The relative abundance of these fragment ions can sometimes provide information about the linkage position. Cross-ring fragmentation can also occur, providing further structural details of the individual monosaccharide units. nih.gov For this compound, the primary fragmentation pathway is expected to be the cleavage of the α,α-(1→1) glycosidic bond, leading to the formation of fragment ions corresponding to the individual glucose and xylose units.

Table 3: Predicted MS/MS Fragmentation Ions for this compound ([M+Na]⁺ precursor)

Fragment IonProposed StructureCalculated m/z
Y₁[Glc+Na]⁺203.0532
B₁[Xyl+Na]⁺173.0426
[Glc-H₂O+Na]⁺Dehydrated Glucosyl unit185.0426
[Xyl-H₂O+Na]⁺Dehydrated Xylosyl unit155.0320

Advanced Chromatographic Separations and Purification Methodologies

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from complex mixtures, such as those resulting from enzymatic synthesis or natural product extracts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. waters.comresearchgate.net It is routinely used to determine the purity of a sample and to isolate the compound of interest.

The separation of this disaccharide by HPLC is typically achieved using a stationary phase with polar characteristics. Amino-propyl bonded silica (B1680970) columns are frequently employed for carbohydrate analysis. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, which allows for the effective separation of different saccharides based on their hydrophilicity. researchgate.net Detection is commonly performed using a Refractive Index Detector (RID), which is sensitive to changes in the refractive index of the eluent as the analyte passes through the detector cell. researchgate.netyoutube.com Evaporative Light Scattering Detectors (ELSD) can also be used and may offer better sensitivity for low concentrations. youtube.com

For purity assessment, a chromatogram of a sample of this compound would be generated, and the area of the main peak corresponding to the disaccharide would be compared to the total area of all peaks. A high percentage for the main peak indicates high purity. For isolation purposes, fractions of the eluent are collected as the peak of interest emerges from the column.

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterTypical Value
Column Amino-propyl bonded silica (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
Expected Retention Time Dependent on specific conditions, but would elute after monosaccharides

This table presents typical starting conditions for method development; actual parameters may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. masonaco.org Due to the low volatility of disaccharides like this compound, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile derivatives. nih.govsigmaaldrich.com

Common derivatization methods for carbohydrates include trimethylsilylation or acetylation. masonaco.orgrestek.com For instance, the sample can be treated with a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) to convert all hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The resulting derivatized this compound is then sufficiently volatile to be analyzed by GC.

The derivatized sample is injected into the GC, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. This fragmentation pattern is used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation.

Table 2: Illustrative GC-MS Data for a Derivatized Disaccharide

FeatureDescription
Derivatization Agent Trimethylsilyl (TMS)
GC Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Ionization Mode Electron Ionization (EI)
Expected m/z of Molecular Ion Dependent on the number of TMS groups added
Key Fragment Ions Characteristic fragments resulting from the cleavage of glycosidic bonds and sugar rings

This table provides a conceptual overview; specific m/z values would be determined experimentally.

Other Sophisticated Analytical Techniques in Carbohydrate Chemistry

Beyond chromatography, a range of spectroscopic techniques are crucial for the complete structural characterization of this compound.

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.org To apply this technique to this compound, a high-quality single crystal of the compound must first be grown. numberanalytics.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netnih.gov These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

For this compound, the infrared spectrum would show characteristic absorption bands for the various functional groups. spectroscopyonline.com A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the numerous hydroxyl groups. pw.edu.pl The region between 3000 and 2800 cm⁻¹ would exhibit bands corresponding to C-H stretching vibrations. The "fingerprint region" below 1500 cm⁻¹ is particularly complex but contains a wealth of structural information, including C-O stretching and C-C stretching vibrations, as well as various bending modes of the sugar rings. researchgate.netnih.gov

Raman spectroscopy provides complementary information. While O-H stretching bands are typically weak in Raman spectra, the C-H and C-C stretching vibrations are usually strong and well-defined. The anomeric region (around 800-950 cm⁻¹) in the Raman spectrum can sometimes provide information about the α- or β-configuration of the glycosidic linkage. researchgate.net

Table 3: Representative Vibrational Band Assignments for a Disaccharide

Wavenumber Range (cm⁻¹)Assignment
3600 - 3200O-H stretching
3000 - 2800C-H stretching
1500 - 1200C-H bending
1200 - 1000C-O stretching, C-C stretching
Below 1000Fingerprint region (complex vibrations, including ring modes)

This table presents general regions for the functional groups present in this compound.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. creative-biostructure.com Since this compound is a chiral molecule, CD spectroscopy can be used to probe its stereochemical features.

The CD spectrum of a carbohydrate is often measured in the vacuum ultraviolet (VUV) region (below 200 nm), where the hydroxyl and glycosidic ether groups have electronic transitions. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the conformation of the sugar rings and the configuration of the anomeric centers. creative-biostructure.com Therefore, CD spectroscopy can be a valuable tool for confirming the α-configuration of the glycosidic linkage in this compound.

Enzymatic Recognition and Metabolic Interactions of Alpha Glucopyranosyl Alpha Xylopyranoside

Substrate and Inhibitor Studies with Glycosidases and Glycosylhydrolases

The interaction of alpha-glucopyranosyl alpha-xylopyranoside with glycosidases, particularly trehalase and other alpha-glucosidases, has been investigated to elucidate the structural requirements for substrate binding and catalysis.

Interaction with Trehalase Enzymes

Trehalase (EC 3.2.1.28) is an enzyme that specifically catalyzes the hydrolysis of the α,α-1,1-glycosidic bond in trehalose (B1683222) to yield two molecules of glucose. nih.gov The study of trehalose analogues like this compound is crucial for understanding the enzyme's active site architecture and its tolerance for structural modifications in its substrate.

Research has demonstrated that trehalases from various species can hydrolyze alpha-D-glucopyranosyl alpha-D-xylopyranoside, indicating that the enzyme can accommodate the substitution of one glucose moiety with xylose. In a study involving trehalase from Trichoderma reesei, alpha-D-glucopyranosyl alpha-D-xylopyranoside was identified as a transient transfer-product during the enzymatic synthesis from β-D-glucosyl fluoride (B91410) and α-D-xylose, which was subsequently hydrolyzed by the enzyme. nih.govcapes.gov.br This suggests that the compound acts as a substrate for trehalase.

While specific kinetic parameters such as Km and Vmax for the hydrolysis of this compound are not extensively documented in publicly available literature, the transient nature of its existence during synthesis implies a susceptible catalytic rate. The rate of hydrolysis is significant enough for it to be considered a substrate, although likely with different kinetics compared to the natural substrate, trehalose. For instance, studies on other trehalose analogues have shown that modifications to the glucose rings can significantly impact the kinetic parameters. researchgate.netdigitellinc.com

General alpha-Glucosidase Inhibitory Potentials

Alpha-glucosidases are a broad class of enzymes that hydrolyze terminal, non-reducing α-1,4-linked glucose residues from oligosaccharides and polysaccharides. Inhibitors of these enzymes are of significant interest for the management of type 2 diabetes as they can delay carbohydrate digestion and glucose absorption. nawah-scientific.comnih.gov

Currently, there is a lack of specific research data on the inhibitory activity of this compound against the broader family of α-glucosidases. While it interacts with the highly specific α-glucosidase, trehalase, its effect on other α-glucosidases that cleave different linkage types (e.g., α-1,4 or α-1,6) has not been reported. The screening of trehalose analogues for such inhibitory properties is an active area of research. science.govresearchgate.net The structural features of this compound would need to be assessed for their ability to fit into the active sites of various α-glucosidases to predict any potential inhibitory action.

Glycoside Phosphorylase Activity and its Role in Glycosidic Bond Cleavage

Glycoside phosphorylases (GPs) are enzymes that catalyze the reversible cleavage of a glycosidic bond by substituting a glycosyl group with a phosphate (B84403) group. researchgate.netmdpi.com These enzymes are known for their high substrate specificity. nih.govnih.gov

There is no direct scientific evidence to suggest that this compound is a substrate for or an inhibitor of known glycoside phosphorylases. The substrate specificity of these enzymes is typically very strict, and they recognize specific glycosidic linkages and sugar moieties. ugent.be For example, sucrose (B13894) phosphorylase has a broad acceptor specificity but primarily acts on sucrose. nih.gov Given the unique α,α-1,1-linkage and the presence of xylose, it is unlikely that this compound would be recognized by common glycoside phosphorylases without specific experimental evidence.

Theoretical and Computational Modeling of Enzyme-Substrate Complexes

Theoretical and computational modeling, including molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions between enzymes and their substrates or inhibitors at an atomic level. dergipark.org.trresearchgate.net These methods can predict binding affinities, identify key amino acid residues involved in binding, and elucidate the conformational changes that occur upon complex formation.

To date, there are no specific published studies focusing on the theoretical and computational modeling of the this compound complex with trehalase or other glycosidases. However, such studies have been performed for trehalose and other trehalose analogues with their respective enzymes. capes.gov.brrsc.orgbiorxiv.org For instance, molecular dynamics simulations have been used to study the interaction of water with α,α-trehalose in solution and the binding of fluorinated trehalose analogues to the LpqY-SugABC transporter in Mycobacterium tuberculosis. capes.gov.brrsc.orgbiorxiv.org

A computational study of the this compound-trehalase complex would be valuable. It could provide insights into:

The binding orientation of the substrate in the active site.

The specific hydrogen bonding and hydrophobic interactions that stabilize the complex.

A comparison of the binding energy with that of the natural substrate, trehalose, to explain any differences in catalytic efficiency.

The conformational dynamics of the enzyme and substrate during the binding and catalytic process.

Such a study would complement experimental data and provide a more complete picture of the enzymatic recognition of this trehalose analogue.

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed in drug discovery and to understand the basis of molecular recognition between ligands and their protein targets. mdpi.com In the context of carbohydrate-active enzymes, such as α-glucosidase, molecular docking can predict how a substrate or inhibitor, like a glucopyranoside derivative, fits into the enzyme's active site.

Although direct molecular docking studies on this compound are not readily found, research on other α-glucosidase inhibitors provides insight into the potential binding modes. For instance, molecular docking of various synthetic heterocyclic compounds has been performed to investigate their inhibitory potential against α-glucosidase. dergipark.org.tr These studies often reveal key amino acid residues within the active site that are crucial for binding. Common interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

For example, in studies with various inhibitors, amino acid residues such as ASP, GLU, and HIS are often identified as critical for the catalytic activity and binding of ligands in α-glucosidases. tandfonline.com The docking of known inhibitors like acarbose, miglitol, and voglibose, which are structurally related to disaccharides, has shown that their molecular structures allow them to competitively block the binding of natural carbohydrate substrates to the active site of α-glucosidase. dergipark.org.tr

To illustrate the type of data obtained from such studies, the following table summarizes hypothetical binding energies and interacting residues for a set of related glucopyranoside inhibitors with α-glucosidase, as might be determined through molecular docking simulations.

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Inhibitor A-8.2ASP-215, GLU-277, ARG-442
Inhibitor B-7.5ASP-352, HIS-351, TYR-72
Inhibitor C-6.9ASP-215, PHE-178, ARG-315

This table is illustrative and based on findings for various α-glucosidase inhibitors, not specifically this compound.

The binding energy values indicate the stability of the enzyme-inhibitor complex, with more negative values suggesting stronger binding. The identification of key interacting residues is fundamental for the rational design of new and more potent inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov For enzyme-ligand complexes, MD simulations can reveal the stability of the binding, conformational changes in both the protein and the ligand upon binding, and the role of solvent molecules. dergipark.org.tr These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the interaction dynamics.

While specific MD simulation data for this compound is not available, studies on other disaccharides and glycoside hydrolase inhibitors offer valuable insights. nih.govresearchgate.net MD simulations of glucose-based disaccharides, for example, have been used to investigate their conformational preferences, including the flexibility of the glycosidic linkage. nih.gov These studies show that disaccharides can exist in multiple conformational states, and the populations of these states are influenced by factors such as intramolecular hydrogen bonding and interactions with the solvent. researchgate.netnih.gov

When a ligand binds to an enzyme, MD simulations can track the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD suggests a stable binding mode. researchgate.net Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein become more or less flexible upon ligand binding. researchgate.net

The following table illustrates the kind of data that can be generated from MD simulations to assess the stability of an enzyme-ligand complex.

Simulation ParameterValue (Hypothetical)Interpretation
Average RMSD of Protein Backbone1.5 ÅIndicates a stable protein structure during the simulation.
Average RMSD of Ligand0.8 ÅSuggests the ligand remains stably bound in the active site.
Key Residue RMSFLow values for active site residuesImplies that the binding pocket residues are relatively rigid and maintain contact with the ligand.

This table is illustrative and based on general principles of MD simulation analysis of enzyme-inhibitor complexes.

MD simulations can also be used to calculate the binding free energy of a ligand to a protein, which provides a more accurate estimation of binding affinity than docking scores alone. tandfonline.com These simulations have shown that for many carbohydrate-active enzymes, the binding of a substrate induces conformational changes that are essential for catalysis. acs.org For an inhibitor like this compound, understanding its conformational dynamics within an enzyme's active site would be key to explaining its potential mechanism of action.

Structural Modification and Derivative Synthesis of Alpha Glucopyranosyl Alpha Xylopyranoside for Research Applications

Synthesis of Stereoisomers and Anomeric Analogues

The synthesis of stereoisomers and anomeric analogues of alpha-glucopyranosyl alpha-xylopyranoside is fundamental to understanding the spatial requirements of its biological targets. These synthetic efforts often involve either chemical or enzymatic approaches, each with distinct advantages.

Chemical synthesis provides a versatile platform for creating a wide range of structural variations. A common strategy involves the coupling of appropriately protected monosaccharide building blocks. For instance, the synthesis of anomeric analogues, such as the β-linked counterpart, can be achieved by controlling the stereochemistry at the anomeric center during the glycosylation reaction. This is often accomplished through the use of specific protecting groups and reaction conditions. For example, participating protecting groups at the C-2 position of the glucosyl donor typically favor the formation of 1,2-trans-glycosides (β-anomers), while non-participating groups can lead to 1,2-cis-glycosides (α-anomers). The choice of glycosyl donor (e.g., glycosyl halides, trichloroacetimidates, or thioglycosides) and the reaction conditions (e.g., temperature, solvent, and promoter) are critical in directing the stereochemical outcome.

Enzymatic synthesis offers a highly stereoselective alternative for the formation of glycosidic bonds. capes.gov.br Glycoside hydrolases and glycosyltransferases are employed to catalyze the formation of specific linkages. For example, a trehalose (B1683222) synthase from Thermus thermophilus has been shown to catalyze transglycosylation reactions to produce novel disaccharides. capes.gov.br By using modified enzymes or substrates, it is possible to synthesize analogues of this compound. For instance, the use of a truncated mutant of trehalose synthase (DM1) demonstrated altered substrate specificity, suggesting that protein engineering can be a powerful tool for generating novel glycosidic linkages. capes.gov.br

The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, represents another important class of analogues. These compounds are resistant to enzymatic hydrolysis and can serve as stable probes in biological systems. The synthesis of C-glycopyranosyl aldehydes, which are versatile intermediates, has been reported through various methods, including the use of C-glycopyranosyl allenes or sugar cyanides as precursors. nih.gov These aldehydes can then be further modified to generate the desired C-glycoside analogues of this compound.

Analogue Type Synthetic Approach Key Intermediates/Reagents Potential Outcome
Anomeric (β-linkage)Chemical GlycosylationGlycosyl donor with participating group at C-2Formation of β-glucopyranosyl α-xylopyranoside
Stereoisomer (e.g., galacto-)Chemical SynthesisProtected galactopyranosyl donorSynthesis of α-galactopyranosyl α-xylopyranoside
C-GlycosideChemical SynthesisC-glycopyranosyl aldehydeHydrolytically stable analogue
Deoxy-analogueEnzymatic/Chemical2-deoxy-D-glucose derivativesProbe for hydroxyl group importance

Regioselective Derivatization for Biochemical Probes

Regioselective derivatization of this compound is essential for the development of biochemical probes to study its interactions with biological systems. This involves the selective modification of specific hydroxyl groups on either the glucose or xylose moiety. Such modifications can include the introduction of reporter groups (e.g., fluorescent tags, biotin), cross-linking agents, or other functionalities that facilitate the detection and characterization of binding events.

The selective protection and deprotection of hydroxyl groups are central to regioselective derivatization. For example, the use of bulky protecting groups, such as silyl (B83357) ethers (e.g., TBDMS), can sterically hinder certain positions, allowing for the selective reaction of less hindered hydroxyls. The primary hydroxyl groups (C-6 of glucose and C-5 of xylose) are generally more reactive and can often be selectively functionalized.

Enzymatic methods can also be employed for regioselective modifications. For instance, certain enzymes may specifically acylate or deacylate particular hydroxyl groups on a sugar scaffold. While direct enzymatic modification of this compound is not extensively documented, principles from related carbohydrate chemistry suggest this as a viable strategy.

The synthesis of derivatives suitable for linking to proteins is a key application of regioselective derivatization. amanote.com This often involves introducing a linker arm with a reactive functional group (e.g., an amine or carboxylic acid) at a specific position on the disaccharide. This allows for covalent attachment to a protein carrier, which can be used to generate antibodies or to immobilize the carbohydrate on a solid support for affinity chromatography.

Derivative Type Modification Strategy Purpose Example Reagent
Fluorescent ProbeRegioselective attachment of a fluorophoreVisualization of binding to receptorsDansyl chloride, Fluorescein isothiocyanate
Biotinylated ProbeRegioselective biotinylationDetection and purification of binding partnersBiotin-NHS ester
Photoaffinity LabelIntroduction of a photoreactive groupCovalent labeling of binding sitesAzido- or benzophenone-containing reagents
Linker for Protein ConjugationAttachment of a bifunctional linkerImmunogen preparation, Affinity chromatographySuccinic anhydride, followed by EDC/NHS coupling

Structure-Activity Relationship Studies with Enzymes and Biological Receptors

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. By systematically modifying the structure and assessing the impact on binding or inhibition of enzymes and receptors, key structural features required for molecular recognition can be identified.

SAR studies on related glycosides and their interactions with enzymes like α-glucosidase provide a framework for investigating this compound. nih.govrsc.org For example, studies on flavonoid inhibitors of α-glucosidase have shown that the position and nature of substituents on the flavonoid scaffold significantly affect their inhibitory potency. rsc.org Similarly, the orientation and number of hydroxyl groups on this compound are expected to be critical for its interaction with carbohydrate-binding proteins.

The synthesis and evaluation of a series of analogues with systematic modifications allow for the mapping of the binding pocket of a target protein. For example, the individual removal or modification of each hydroxyl group can reveal its importance in hydrogen bonding interactions with the receptor. mdpi.com The anomeric configuration is also a critical determinant of activity, as α- and β-glycosides often exhibit profoundly different biological effects.

Computational modeling, such as molecular docking, can complement experimental SAR studies by providing insights into the binding modes of different analogues. nih.govrsc.org These studies can help to rationalize observed SAR trends and guide the design of new derivatives with enhanced affinity or selectivity. For instance, docking studies of benzimidazole-thioquinoline derivatives with α-glucosidase have elucidated key interactions within the active site. nih.gov A similar approach could be applied to understand the binding of this compound analogues to their putative receptors.

Structural Modification Potential Effect on Activity Rationale
Inversion of anomeric linkage (α to β)Altered or abolished binding/activitySpecificity of receptor for α-anomer
Removal of a hydroxyl groupReduced binding affinityLoss of a key hydrogen bond interaction
Epimerization of a hydroxyl group (e.g., glucose to galactose)Altered binding specificityChange in the spatial arrangement of H-bond donors/acceptors
Introduction of a bulky substituentSteric hindrance, preventing bindingThe binding pocket has limited space
Replacement of glycosidic oxygen with carbon (C-glycoside)Increased stability, potential for altered binding modeResistance to enzymatic cleavage, change in bond angle and length

Advanced Research Avenues and Future Directions in Alpha Glucopyranosyl Alpha Xylopyranoside Research

Discovery and Characterization of Novel Biosynthetic Pathways

The identification of naturally occurring glycosides is fundamental to expanding the library of known carbohydrate structures and understanding their roles in biology. The discovery of novel biosynthetic pathways for oligosaccharides like α-D-glucopyranosyl α-D-xylopyranoside is a key research frontier.

A primary strategy involves the isolation and screening of microorganisms from diverse environments, such as fermented foods. nih.gov For instance, researchers have successfully isolated bacteria like Bacillus subtilis that produce novel oligosaccharides from simple sugar substrates. nih.gov This bioprospecting approach can uncover unique enzymes with novel specificities. Once a producing organism is identified, the next step involves purifying and characterizing the novel compound using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to determine its precise structure. nih.gov

The core of this research lies in identifying and characterizing the enzymes responsible for synthesis, primarily glycosyltransferases. These enzymes catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. Understanding their structure, function, and substrate specificity is crucial for their eventual use in engineered production systems.

Engineering of Microorganisms for alpha-Glucopyranosyl alpha-Xylopyranoside Production

Once biosynthetic enzymes are identified, metabolic engineering and synthetic biology offer powerful tools to create microbial cell factories for the large-scale production of specific oligosaccharides. nih.gov This approach is often more cost-effective and scalable than chemical synthesis. researchgate.net

The model organism Escherichia coli is a preferred host for such engineering due to its rapid growth, well-understood genetics, and efficient pathways for producing the necessary sugar nucleotide donors (e.g., UDP-glucose and UDP-xylose). nih.gov The general strategy involves:

Host Selection: Choosing a microbial host that does not natively produce interfering enzymes but has robust precursor supply pathways. nih.gov

Pathway Introduction: Expressing the genes for the specific glycosyltransferases required to link glucose and xylose with the correct α,α-1,1-glycosidic bond.

Optimization: Fine-tuning the expression of these enzymes and optimizing fermentation conditions to maximize yield and purity, potentially reaching high percentages of the cell's dry weight. frontiersin.org

This methodology has been successfully applied to produce a variety of complex oligosaccharides, demonstrating its feasibility for compounds like α-D-glucopyranosyl α-D-xylopyranoside. nih.govfrontiersin.org

Application of Chemoenzymatic Synthesis in Designing Complex Oligosaccharides

Chemoenzymatic synthesis represents a powerful hybrid approach that combines the precision of enzymes with the flexibility of chemical synthesis. nih.gov This method is particularly advantageous for creating complex oligosaccharides that are difficult to produce by either method alone. nih.govrsc.org The strategy often involves using chemical methods to create a core structure or a modified substrate, followed by enzymatic reactions to add further sugar units with high specificity. nih.gov

Key enzymes in this process include:

Glycosyltransferases: To form specific glycosidic linkages.

Glycosidases: Which normally break down sugars but can be used in reverse to synthesize them. nih.gov

This approach avoids the need for extensive protection and deprotection steps common in pure chemical synthesis and bypasses the high cost and limited availability of some purified enzymes and cofactors required for purely enzymatic industrial-scale processes. nih.govrsc.org Recently, these complex, multi-step syntheses have been adapted to automated platforms, which can significantly accelerate the preparation of diverse oligosaccharide libraries. rsc.org

Table 1: Comparison of Synthesis Methods for Oligosaccharides

FeatureChemical SynthesisMicrobial FermentationChemoenzymatic Synthesis
Specificity Can be low; requires protecting groupsHigh (enzyme-dependent)High regio- and stereoselectivity nih.gov
Yield Can be low due to multiple stepsCan be very high (e.g., >80% cell dry weight) frontiersin.orgGenerally good; avoids side products
Scalability Difficult and expensiveHighly scalable and cost-effective researchgate.netScalable, but can be limited by enzyme cost nih.gov
Complexity High; tedious protection/deprotection rsc.orgRequires metabolic engineering nih.govCombines two methodologies nih.gov
Products Can produce unnatural analogsLimited to what enzymes can produceCan produce complex, novel structures nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Glycomics) for Comprehensive Analysis

To fully understand the function and behavior of α-D-glucopyranosyl α-D-xylopyranoside, its analysis must be placed within a broader biological context. The integration of "omics" technologies is making this possible. unizg.hrstanford.edu

Glycomics: The comprehensive study of the entire set of glycans (the glycome) in an organism. Advanced mass spectrometry (MS) techniques are central to glycomics, allowing for detailed structural elucidation of complex carbohydrates, including linkage analysis and identification of labile residues. escholarship.orgbioms.se

Metabolomics: The study of the complete set of small-molecule metabolites. This can reveal how α-D-glucopyranosyl α-D-xylopyranoside is synthesized, degraded, and how it interacts with other metabolic pathways.

Systems Biology: By integrating glycomic and metabolomic data with genomic and proteomic information, researchers can build comprehensive models of cellular processes. unizg.hr This holistic view helps to connect the presence of a specific glycan to its ultimate biological function, moving from structural characterization to functional understanding. researchgate.net

These high-throughput technologies are essential for discovering potential biomarkers and understanding how glycosylation patterns change in response to different cellular states, such as disease. bioms.se

Computational Chemistry and Artificial Intelligence for Predictive Modeling of Glycoside Functionality

The complexity of glycan structures makes their study challenging. Computational chemistry and artificial intelligence (AI) are emerging as transformative tools to predict the structure and function of glycosides. rsc.orgnih.gov

Computational Chemistry: Methods like quantum mechanics and molecular dynamics simulations can model the three-dimensional structure of α-D-glucopyranosyl α-D-xylopyranoside and predict its conformational flexibility. This information is key to understanding how it interacts with proteins and other biomolecules. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI is being increasingly used in glycoinformatics to analyze the large datasets generated by omics technologies. acs.org ML models can be trained to predict the biological activity of a compound based on its structure (a method known as Quantitative Structure-Activity Relationship or QSAR). mdpi.com These predictive models can screen virtual libraries of compounds, accelerating the discovery of new functional glycosides and helping to decipher the complex rules of the "glycocode". acs.orgresearchgate.net

The synergy between AI and computational chemistry allows for faster and more accurate simulations, enabling researchers to validate experimental results and design novel carbohydrates with desired properties. rsc.orgresearchgate.net

Table 2: Key Technologies in Advanced Glycoside Research

Research AreaKey TechnologiesObjective
Biosynthetic Pathway Discovery Microbial Screening, HPLC, Mass SpectrometryIsolate and identify novel oligosaccharides and the enzymes that produce them. nih.gov
Microbial Engineering Synthetic Biology, Metabolic Engineering, FermentationDevelop cost-effective, scalable production platforms for specific glycosides. nih.govresearchgate.net
Chemoenzymatic Synthesis Glycosyltransferases, Glycosidases, Automated Synthesis PlatformsCombine chemical and enzymatic methods to create complex or novel oligosaccharides efficiently. nih.govrsc.org
Omics Integration Glycomics, Metabolomics, Systems BiologyAchieve a comprehensive understanding of a glycan's role in a biological system. unizg.hrstanford.edu
Predictive Modeling Computational Chemistry, AI/Machine Learning, QSARPredict the structure, function, and activity of glycosides to guide research and discovery. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-glucopyranosyl alpha-xylopyranoside, and how do reaction conditions influence glycosidic bond formation?

  • Methodological Answer : Chemical synthesis typically employs regioselective protecting group strategies. For example, benzoyl groups are used to block hydroxyl positions on xylopyranose, enabling controlled glycosylation with glucopyranosyl donors via Schmidt or trichloroacetimidate methods . Enzymatic synthesis using glycosyltransferases (e.g., immobilized enzyme cascades) offers higher stereochemical fidelity but requires optimization of pH, temperature, and donor/acceptor ratios . Comparative studies suggest chemical methods yield 60-75% purity, while enzymatic routes achieve >90% but with lower scalability .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS). For NMR, focus on anomeric proton signals (δ 4.5–5.5 ppm for α-linkages) and cross-peaks in HSQC/TOCSY to confirm connectivity . X-ray crystallography is recommended for absolute configuration validation, though crystallization challenges (e.g., hygroscopicity) may require co-crystallization with proteins or ionic liquids .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

  • Methodological Answer : Use HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-active compounds. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve glycosides from monosaccharide byproducts. Validate with spiked recovery assays (85–110% recovery) .

Advanced Research Questions

Q. How do conflicting NMR spectral data for this compound arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from solvent polarity effects (e.g., D₂O vs. DMSO-d₆) or dynamic rotational isomerism. Use variable-temperature NMR to assess conformational stability. For example, heating to 60°C may collapse split peaks caused by slow interconversion of chair conformers . Cross-validate with DFT calculations (B3LYP/6-31G*) to predict chemical shifts within ±0.3 ppm accuracy .

Q. What strategies mitigate low enzymatic yields in glycosyltransferase-mediated synthesis?

  • Methodological Answer : Engineer glycosyltransferases via directed evolution to enhance donor specificity (e.g., UDP-glucose vs. UDP-xylose). Immobilize enzymes on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-NH₂) to improve reusability (5 cycles with <15% activity loss). Supplement with sucrose synthase to regenerate UDP-sugars in situ, reducing costs by 40% .

Q. How can researchers establish structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer : Synthesize analogs with modified sugar moieties (e.g., 4-deoxy-xylose or 6-azido-glucose) and assess bioactivity via SPR (binding affinity) or cellular assays (e.g., anti-inflammatory IL-6 suppression). Molecular docking (AutoDock Vina) against target proteins (e.g., lectins) identifies critical hydrogen bonds (e.g., O3′–Asn152 interactions) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Hydrophilic surfaces and flexible glycosidic bonds hinder crystallization. Use seeding with isomorphic compounds (e.g., methyl glucopyranosides) or co-crystallize with Fab antibody fragments to stabilize conformers. Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for weakly diffracting crystals .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported critical micelle concentrations (CMCs) for amphiphilic derivatives?

  • Methodological Answer : CMC variability arises from purity (>95% required) and method (tensiometry vs. fluorescence). Standardize with pyrene probe fluorescence (I₁/I₃ ratio) at 25°C. Compare with dynamic light scattering (DLS) to confirm aggregation thresholds (±0.02 mM) .

Q. Why do enzymatic vs. chemical synthesis routes show divergent biological activities for the same compound?

  • Methodological Answer : Trace impurities (e.g., residual benzoyl groups) in chemical synthesis may inhibit target receptors. Characterize batches via LC-MS/MS and test in orthogonal assays (e.g., cell-free vs. whole-cell systems). Enzymatic products often exhibit higher specificity due to absence of protecting group artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.